3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZICVBMBKOZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322113 | |
| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007014-32-5 | |
| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with hydrazine derivatives under reflux conditions. For instance, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrazole Derivatives in General
Pyrazole is a five-membered heterocyclic moiety with a broad therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Pyrazole-containing compounds have garnered interest in pharmaceutical research .
Pyrazole Biomolecules as Cancer Therapeutics
Several pyrazole derivatives have been evaluated for their anticancer potential . For instance, N-arylpyrazoles have shown significant inhibition of Bel-7402 cells . Other pyrazole derivatives have displayed potential anticancer results against A375 cell lines .
Antioxidant Activity
Some 2,5-dimethyl pyrrole derivatives have exhibited antioxidant activity .
Possible Synthetic Routes
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, a related compound, typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product.
Mechanism of Action
The mechanism of action of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby interfering with their enzymatic functions . This inhibition can lead to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Derivatives with Triazole, Oxadiazole, and Thiadiazole Moieties
Several derivatives of the parent compound have been synthesized, differing in the heterocyclic ring attached to the phenyl-pyrrole scaffold:
Key Findings :
Derivatives with Sulfonamide and Propenamide Substituents
Compounds incorporating sulfonamide or propenamide groups exhibit modified pharmacological profiles:
Key Findings :
Pyrazole Derivatives with Ethanol or Tosyl Substituents
Substituents like ethanol or tosyl groups influence molecular interactions and pharmacokinetics:
| Compound ID () | Structural Features | Molecular Weight | Reference |
|---|---|---|---|
| 955965-11-4 | Ethanol substituent on pyrazole | 281.35 | |
| 15n () | Tosyl and trimethoxyphenyl groups | 518.03 |
Key Findings :
- The ethanol-substituted derivative 955965-11-4 (MW: 281.35) may exhibit improved aqueous solubility compared to the parent compound .
Crystallographic and Structural Insights
- Crystal Structure of Diphenyl-pyrazole (): A related diphenyl-pyrazole compound exhibits dihedral angles of 40.08° between pyrazole and phenyl rings, influencing molecular planarity and packing.
- Thermal Stability : Derivatives with rigid heterocycles (e.g., triazoles) show higher melting points (e.g., 276–278°C for 4f ) compared to the parent compound (242–245°C), suggesting enhanced stability .
Biological Activity
The compound 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include substituted phenyl and pyrrole derivatives. The reaction conditions often require specific solvents and catalysts to achieve optimal yields and purity.
Biological Activities
Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazoles have been recognized for their anti-inflammatory properties. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting potential in treating inflammatory diseases .
- Antimicrobial : Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Certain compounds have been shown to inhibit bacterial growth effectively, indicating their potential as antibacterial agents .
- Antitumor : Some pyrazole derivatives have displayed cytotoxic effects on cancer cell lines, suggesting their utility in oncology. For example, compounds have been tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth .
- Antioxidant : The antioxidant activity of pyrazole derivatives has been evaluated using DPPH assays, with some compounds exhibiting significant radical scavenging activity .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of IL-6 at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Properties : Research involving the synthesis of 1-acetyl-3,5-diaryl pyrazoles indicated that certain derivatives exhibited notable antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy .
- Antioxidant Potential : A study assessed the antioxidant capabilities of synthesized pyrazoles using various assays, confirming that modifications at the pyrrole position significantly influenced their radical scavenging abilities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups on the pyrazole ring significantly affect biological activity. For example, the presence of electron-donating groups enhances anti-inflammatory properties while substituents at different positions can modulate antimicrobial efficacy.
Q & A
Q. What are the optimized synthetic routes for 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key parameters include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) enhances solubility and reaction kinetics .
- Catalysts : Transition metals (e.g., CuSO₄) or enzymes improve regioselectivity and reduce by-products in multi-step reactions .
- Purification : Crystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Hydrazine + α,β-ketone | Ethanol | None | 50–60 | 90 | |
| Triazenylpyrazole + Alkyne | THF/H₂O | CuSO₄ | 61 | 95 | |
| Chalcone + Phenylhydrazine | Acetic Acid | None | 50 | 85 |
Q. How is the structural characterization of this compound performed, and what key spectroscopic features confirm its identity?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles between aromatic rings (e.g., 40.08° between pyrazole and phenyl groups) .
- NMR : ¹H NMR signals at δ 6.5–8.0 ppm (aromatic protons) and δ 2.0–2.5 ppm (methyl groups) confirm substitution patterns .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3150 cm⁻¹ (N–H) validate the pyrazole core .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulates binding affinities (e.g., ΔG = −8.2 kcal/mol) with biological targets like carbonic anhydrase isoforms .
- MD Simulations : Assess stability in aqueous environments (RMSD < 2 Å over 50 ns) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., MIC values for antimicrobial tests) to minimize variability .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate contributing factors .
- Control Experiments : Test metabolites or degradation products (HPLC-MS) to rule off-target effects .
Q. What strategies are effective in analyzing intermolecular interactions in crystal structures of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···C interactions: 25% of total surface area) .
- π-π Stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings using Mercury software .
- Thermal Ellipsoids : Assess disorder or dynamic motion in crystal lattices (Uiso < 0.05 Ų for stable structures) .
Q. How do substituents on the pyrrole and pyrazole rings influence pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition: IC₅₀ = 0.8 µM) .
- Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) reduce metabolic clearance (t₁/₂ increased by 2.5×) .
- Hydrogen Bonding : Pyrazole N–H donors interact with catalytic residues (e.g., in carbonic anhydrase IX) .
Q. Table 2: Key Pharmacological Findings
| Target | Activity (IC₅₀) | Key Substituent | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | 12 nM | -CF₃ | |
| COX-2 | 0.8 µM | 4-Methoxyphenyl | |
| Antimicrobial (E. coli) | MIC = 32 µg/mL | -Cl |
Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
